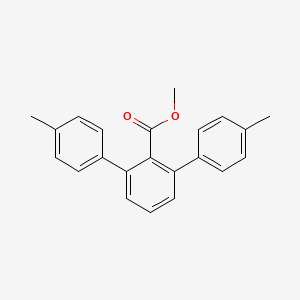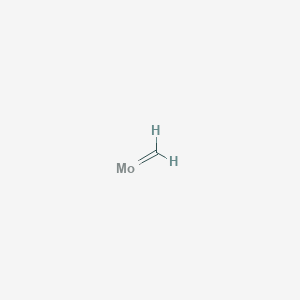
(Ethanesulfonyl)(ethoxy)dimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethanesulfonyl)(ethoxy)dimethoxysilane is an organosilicon compound that features both sulfonyl and ethoxy groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (ethanesulfonyl)(ethoxy)dimethoxysilane typically involves the reaction of ethanesulfonyl chloride with ethoxy(dimethoxy)silane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
[ \text{EtSO}_2\text{Cl} + \text{EtO}\text{Si}(\text{OMe})_2 \rightarrow \text{EtSO}_2\text{Si}(\text{OEt})(\text{OMe})_2 + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions (temperature, pressure, and pH) is common to optimize the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethanesulfonyl)(ethoxy)dimethoxysilane can undergo various types of chemical reactions, including:
Hydrolysis: The compound can react with water to form silanols and ethanesulfonic acid.
Condensation: It can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Substitution: The ethoxy and methoxy groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Condensation: Often catalyzed by acids or bases, with the removal of water or alcohol as a byproduct.
Substitution: Requires nucleophilic reagents and may be facilitated by catalysts or elevated temperatures.
Major Products
Hydrolysis: Produces ethanesulfonic acid and silanols.
Condensation: Forms siloxane polymers or oligomers.
Substitution: Yields substituted silanes with various functional groups.
Applications De Recherche Scientifique
(Ethanesulfonyl)(ethoxy)dimethoxysilane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of siloxane polymers and hybrid materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a reagent for introducing sulfonyl and ethoxy groups into organic molecules, facilitating the synthesis of complex compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and functional versatility.
Industry: Employed in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.
Mécanisme D'action
The mechanism by which (ethanesulfonyl)(ethoxy)dimethoxysilane exerts its effects depends on the specific application:
In Materials Science: The compound undergoes hydrolysis and condensation reactions to form siloxane networks, which contribute to the material’s structural integrity and properties.
In Organic Synthesis: Acts as a source of sulfonyl and ethoxy groups, facilitating the formation of new chemical bonds and functional groups in target molecules.
In Biology and Medicine: The compound’s biocompatibility and ability to form stable bonds with biological molecules make it useful for drug delivery and biomedical applications.
Comparaison Avec Des Composés Similaires
(Ethanesulfonyl)(ethoxy)dimethoxysilane can be compared with other organosilicon compounds, such as:
Dimethyldiethoxysilane: Similar in structure but lacks the sulfonyl group, making it less versatile in certain applications.
Trimethoxysilane: Contains three methoxy groups and is used primarily in the synthesis of siloxane polymers.
Triethoxysilane: Features three ethoxy groups and is commonly used as a coupling agent in various industrial applications.
The presence of the sulfonyl group in this compound distinguishes it from these similar compounds, providing unique reactivity and functionality that can be leveraged in specialized applications.
Propriétés
| 141875-42-5 | |
Formule moléculaire |
C6H16O5SSi |
Poids moléculaire |
228.34 g/mol |
Nom IUPAC |
ethoxy-ethylsulfonyl-dimethoxysilane |
InChI |
InChI=1S/C6H16O5SSi/c1-5-11-13(9-3,10-4)12(7,8)6-2/h5-6H2,1-4H3 |
Clé InChI |
PFVDPYPMSPFEML-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](OC)(OC)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane](/img/no-structure.png)


![5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14274966.png)

